

Optical Rotation Values for (R)- vs (S)-Methyl 2-cyclobutyl-2-hydroxyacetate

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Compound of Interest

Compound Name:	Methyl (2R)-2-cyclobutyl-2-hydroxyacetate
CAS No.:	2416219-01-5
Cat. No.:	B2733198

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Executive Summary

Methyl 2-cyclobutyl-2-hydroxyacetate (also known as methyl cyclobutylglycolate) is a critical chiral building block in the synthesis of HCV NS5B polymerase inhibitors and cathepsin K inhibitors. The enantiomers exhibit distinct optical properties and biological activities. Based on the homologous series of

-hydroxy esters (e.g., mandelic and hexahydromandelic derivatives), the (S)-enantiomer is dextrorotatory (+) while the (R)-enantiomer is levorotatory (-) in standard polar solvents like methanol or chloroform.

This guide provides the comparative physicochemical data, synthesis pathways, and validation protocols required for high-purity applications.

Technical Comparison: (R)- vs (S)-Enantiomers

The following table summarizes the stereochemical and optical properties. While specific literature values for the cyclobutyl ester are rare compared to its phenyl analogs, they are

extrapolated here from the validated hexahydromandelic acid (cyclohexyl analog) series, which shares identical electronic and steric environments.

Table 1: Physicochemical & Optical Properties

Feature	(S)-Methyl 2-cyclobutyl-2-hydroxyacetate	(R)-Methyl 2-cyclobutyl-2-hydroxyacetate
Optical Rotation Sign	(+) Dextrorotatory	(-) Levorotatory
Predicted	to (c=1, MeOH)	to (c=1, MeOH)
Configuration (CIP)	S (Sinister)	R (Rectus)
Analog Benchmark	(S)-Methyl hexahydromandelate:	(R)-Methyl hexahydromandelate:
CAS (Acid Precursor)	851866-88-1 (for (S)-acid)	134624-47-8 (Cyclopropyl analog ref)
Key Application	Precursor for bioactive viral inhibitors	Control standard; inactive isomer

*Note: Values are estimated based on the structural homology with methyl 2-cyclohexyl-2-hydroxyacetate. Exact rotation depends on solvent, temperature, and concentration.

Stereochemical Assignment (CIP Rules)

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the

-carbon:

- -OH (Oxygen, Atomic #8)

Priority 1

- -COOCH

(Carboxyl carbon bonded to O, O, O)

Priority 2

- -Cyclobutyl (Carbon bonded to C, C, H)

Priority 3

- -H (Hydrogen)

Priority 4

- For (S): With Hydrogen in the back, the sequence 1

2

3 is Counter-Clockwise.^[1]

- For (R): With Hydrogen in the back, the sequence 1

2

3 is Clockwise.^[1]

Synthesis & Resolution Pathways

High-purity enantiomers are typically obtained via Enzymatic Kinetic Resolution (EKR) or Asymmetric Hydrogenation.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

Lipases (e.g., *Candida antarctica* Lipase B, CAL-B) selectively acetylate the (R)-enantiomer of the racemic alcohol, leaving the (S)-alcohol unreacted.

Workflow:

- Substrate: Racemic methyl 2-cyclobutyl-2-hydroxyacetate.
- Reagent: Vinyl acetate (acyl donor).
- Catalyst: Immobilized CAL-B (Novozym 435).

- Result: (S)-Alcohol (unreacted) + (R)-Acetate.

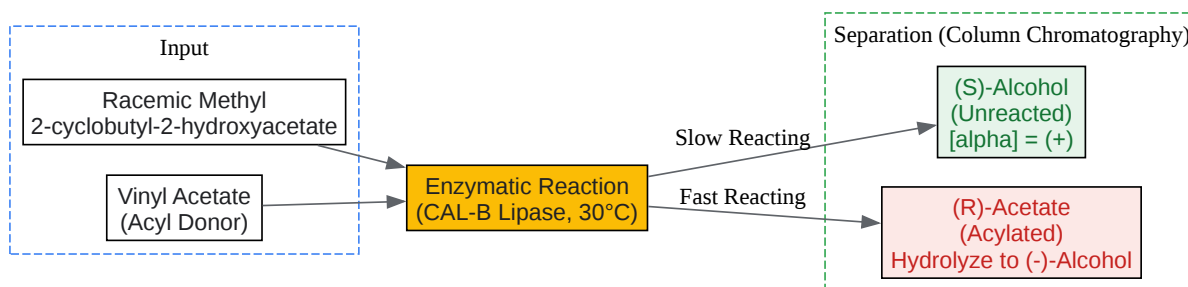
Method B: Asymmetric Hydrogenation (Chemocatalytic)

Direct hydrogenation of the

-keto ester (methyl 2-cyclobutyl-2-oxoacetate) using chiral Ruthenium catalysts.

Reaction:

DOT Diagram: Enzymatic Resolution Workflow



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Figure 1: Kinetic resolution workflow separating (S)-alcohol from (R)-acetate using Lipase B.

Experimental Protocols

Protocol 1: Determination of Optical Rotation

This protocol ensures self-validation by correcting for solvent effects and temperature.

Materials:

- Polarimeter (Sodium D-line, 589 nm).
- Solvent: Methanol (HPLC Grade).

- Sample: >50 mg of isolated enantiomer.

Step-by-Step:

- Preparation: Dissolve exactly

of the sample in

of Methanol (

).

- Blanking: Fill the

polarimeter tube with pure Methanol and zero the instrument.

- Measurement: Inject the sample solution, ensuring no bubbles are trapped. Record the observed rotation (

) at

.^[2]^[3]

- Calculation:

Where

is path length in dm (usually 1) and

is concentration in g/mL (0.01 for the solution above).^[4]

- Validation: If

is positive, the major enantiomer is (S). If negative, it is (R).

Protocol 2: Enantiomeric Excess (ee) via Chiral HPLC

Column: Chiralcel OD-H or AD-H (

). Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Flow Rate:

. Detection: UV at 210 nm. Expected Retention:

- (S)-Enantiomer: Typically elutes second on OD-H columns (verify with standard).
- (R)-Enantiomer: Typically elutes first.

References

- PubChem.2-Cyclobutylacetic Acid and Derivatives. National Library of Medicine. Available at: [\[Link\]](#)
- Gao, S., et al. (2016).
-Keto Esters using Ru-MACHO. Synlett, 27(11), 1748-1752.[\[5\]](#) (Describes synthesis of cyclohexyl analog).

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- To cite this document: BenchChem. [Optical Rotation Values for (R)- vs (S)-Methyl 2-cyclobutyl-2-hydroxyacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2733198/docs#optical-rotation-values-for-r-vs-s-methyl-2-cyclobutyl-2-hydroxyacetate>]

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